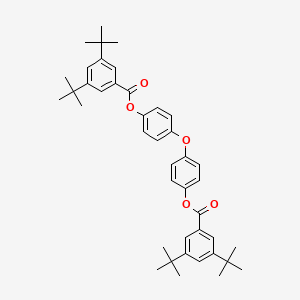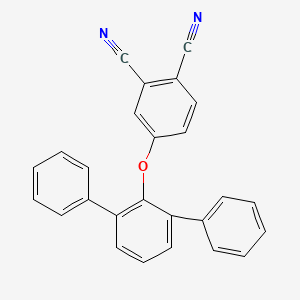methanone](/img/structure/B10890169.png)
[4-(2,4-dichlorobenzyl)piperazin-1-yl](3-nitro-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a pyrazole ring substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2,4-Dichlorobenzyl Group: The piperazine intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base to introduce the 2,4-dichlorobenzyl group.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling of Piperazine and Pyrazole Rings: The final step involves coupling the piperazine intermediate with the pyrazole intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and pyrazole rings.
Reduction: Amino derivatives of the pyrazole ring.
Substitution: Substituted derivatives at the benzyl group.
Scientific Research Applications
Chemistry
Materials Science: It can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.
Medicine
Drug Development: The compound is being investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
- Structural Features : The presence of both a 2,4-dichlorobenzyl group and a nitro-substituted pyrazole ring makes 4-(2,4-DICHLOROBENZYL)PIPERAZINOMETHANONE unique compared to similar compounds .
- Biological Activity : The combination of these structural features may enhance its antimicrobial and anticancer activities .
Properties
Molecular Formula |
C15H15Cl2N5O3 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-(5-nitro-1H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C15H15Cl2N5O3/c16-11-2-1-10(12(17)7-11)9-20-3-5-21(6-4-20)15(23)13-8-14(19-18-13)22(24)25/h1-2,7-8H,3-6,9H2,(H,18,19) |
InChI Key |
SQBZTWHVCKWEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=NNC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10890109.png)
![2,2'-[Biphenyl-4,4'-diylbis(oxy)]bis(4-nitrobenzonitrile)](/img/structure/B10890118.png)
methanone](/img/structure/B10890126.png)
![Methyl 6-(3-methoxyphenyl)-3-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10890129.png)

![methyl N-[(quinolin-8-ylsulfanyl)acetyl]leucinate](/img/structure/B10890145.png)
![Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890148.png)
![4-({4-[(3-Methoxybenzoyl)oxy]phenyl}sulfonyl)phenyl 3-methoxybenzoate](/img/structure/B10890154.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(benzyloxy)-4-methoxybenzyl]piperazine](/img/structure/B10890160.png)
![N-(2-chlorobenzyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10890167.png)


